Insulinotropic Activity: Monoethyl Succinate Exhibits Comparable Efficacy to Monomethyl Succinate in Isolated Rat Islets
In a comparative study of succinic acid esters for insulinotropic activity, monoethyl succinate (4-ethoxy-4-oxobutanoic acid) demonstrated an efficient secretory response when incubated with isolated rat islets in the presence of 7 mM D-glucose . The monomethyl ester exhibited comparable efficacy, whereas the diester analog (diethyl succinate) showed markedly reduced activity in the same assay system. Critically, the study also reported that pyruvate methyl ester and dimethyl fumarate were ineffective as primary secretagogues, establishing that the monoester configuration is necessary but not sufficient for activity and that the ethyl vs. methyl ester substitution yields differential outcomes in specific contexts .
| Evidence Dimension | Insulin secretory response (relative efficacy) |
|---|---|
| Target Compound Data | Efficient secretory response (monoethyl succinate) |
| Comparator Or Baseline | Monomethyl succinate: efficient secretory response; Diethyl succinate: markedly reduced response; Pyruvate methyl ester: ineffective |
| Quantified Difference | Comparable efficacy between monoethyl and monomethyl esters; diethyl ester significantly less active |
| Conditions | Isolated rat islets incubated with 7 mM D-glucose |
Why This Matters
This direct head-to-head comparison establishes that monoethyl succinate delivers activity comparable to the methyl analog while the diester form is functionally inadequate, providing a quantitative basis for selecting the monoethyl ester in insulin secretion research applications.
